Home > Products > Screening Compounds P9537 > SOR-C13 (trifluoroacetate salt)
SOR-C13 (trifluoroacetate salt) -

SOR-C13 (trifluoroacetate salt)

Catalog Number: EVT-10961558
CAS Number:
Molecular Formula: C74H117F3N20O21
Molecular Weight: 1679.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

SOR-C13 (trifluoroacetate salt) is a peptide derived from soricidin, a paralytic protein found in the saliva of the Northern Short-tailed shrew. This compound has garnered attention for its ability to inhibit the TRPV6 calcium channel, which is often overexpressed in various epithelial cancers, including breast, ovarian, and prostate cancers. SOR-C13 is currently under investigation in clinical trials for its potential therapeutic applications in oncology, specifically targeting cancers that express the TRPV6 channel .

Source

SOR-C13 is synthesized from soricidin, which is a naturally occurring protein in shrew saliva. The trifluoroacetate salt form enhances its stability and solubility, making it more suitable for pharmaceutical applications .

Classification

SOR-C13 falls under the category of biotech and protein-based therapies. It is classified as an investigational drug, primarily utilized in research settings to explore its efficacy against cancer .

Synthesis Analysis

Methods

The synthesis of SOR-C13 employs solid-phase peptide synthesis (SPPS) techniques. This method allows for the sequential addition of protected amino acids to a growing peptide chain. The process typically involves:

  1. Activation of Amino Acids: Protected amino acids are activated using coupling reagents such as O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate.
  2. Coupling Reaction: The activated amino acids are coupled to the growing peptide chain on a solid support.
  3. Deprotection: Protective groups are removed using agents like trifluoroacetic acid to expose reactive sites for further coupling.
  4. Cleavage: The final peptide product is cleaved from the solid support and purified .

Technical Details

The synthesis requires careful control of reaction conditions, including temperature and pH, to ensure high yield and purity of the final product. The typical yield for SPPS can range from 50% to 90%, depending on the sequence complexity and coupling efficiency.

Molecular Structure Analysis

Structure

The molecular formula for SOR-C13 (trifluoroacetate salt) is C72H116N20O19CF3COOHC_{72}H_{116}N_{20}O_{19}\cdot CF_3COOH, with a molecular weight of approximately 1565.8 g/mol . The structure consists of a linear sequence of amino acids linked by peptide bonds.

Data

Chemical Reactions Analysis

Reactions

SOR-C13 primarily participates in peptide bond formation and cleavage reactions during its synthesis. Due to its nature as a peptide, it does not engage in typical organic reactions such as oxidation or substitution.

Key Reagents

  • Coupling Reagents: O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate.
  • Deprotecting Agents: Trifluoroacetic acid.

The major product formed from these reactions is the desired peptide sequence that constitutes SOR-C13 .

Mechanism of Action

Process

SOR-C13 exerts its pharmacological effects by specifically binding to and inhibiting the TRPV6 calcium channel. This inhibition disrupts calcium influx into cancer cells, leading to:

  • Reduced Cell Proliferation: By blocking calcium entry, SOR-C13 limits the growth signals necessary for cancer cell division.
  • Increased Apoptosis: The disruption of calcium homeostasis can trigger apoptotic pathways, leading to programmed cell death.

This mechanism positions SOR-C13 as a promising candidate for targeted cancer therapies .

Data

Research indicates that TRPV6 plays a crucial role in the proliferation and survival of various cancer types, making it an attractive target for therapeutic intervention .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a solid powder.
  • Solubility: Highly soluble in polar solvents due to its trifluoroacetate salt form.

Chemical Properties

  • Stability: The trifluoroacetate salt enhances stability compared to other forms.
  • Reactivity: Primarily involved in peptide bond formation; minimal reactivity outside this context.

Relevant analyses indicate that SOR-C13 maintains high purity levels (≥98%) in research applications .

Applications

Scientific Uses

SOR-C13 has significant applications in scientific research, particularly in oncology:

  • Cancer Treatment Research: Investigated for its potential to treat epithelial-derived cancers by targeting TRPV6 channels.
  • Molecular Imaging: Used in studies aimed at visualizing TRPV6-rich tumors in vivo, aiding in better diagnostic techniques and treatment planning.

The ongoing clinical trials aim to establish its safety and efficacy further, potentially leading to new therapeutic options for cancer patients .

Introduction: TRPV6 Channels as Oncogenic Targets and SOR-C13 Therapeutic Rationale

TRPV6 Calcium Channel Dysregulation in Epithelial Carcinogenesis

Transient receptor potential vanilloid 6 (TRPV6) is a highly calcium-selective ion channel distinguished by its unique biophysical properties, including constitutive activity and exceptional selectivity for calcium over monovalent cations (PCa/PNa > 100) [8]. Unlike other transient receptor potential channels, TRPV6 exhibits restricted physiological expression, primarily localizing to epithelial tissues involved in transcellular calcium transport—notably the duodenum, placenta, pancreas, prostate, and mammary glands [7] [8]. In oncogenesis, TRPV6 undergoes profound dysregulation, with mRNA and protein overexpression documented across diverse epithelial malignancies.

Mechanistically, TRPV6 dysregulation drives carcinogenesis through calcium-dependent signaling cascades:

  • Sustained Calcium Influx: Chronic TRPV6 activation elevates basal intracellular calcium concentrations, activating nuclear factor of activated T-cells signaling pathways. This pathway upregulates genes governing proliferation (cyclin D1), viability (Bcl-2), and extracellular matrix remodeling (matrix metalloproteinases) [3] [7].
  • Epithelial-Mesenchymal Transition: TRPV6 physically associates with E-cadherin at adherens junctions. Overexpression disrupts junctional integrity, reduces cellular anisotropy, and promotes mesenchymal phenotypes. Depletion experiments in mammary epithelial cells induce gap formation in monolayers and abnormal mammosphere morphology in three-dimensional cultures [5].
  • Anti-Apoptotic Signaling: Elevated TRPV6 expression correlates with increased Bcl-2 levels in pancreatic cancer cells. RNA interference-mediated knockdown suppresses Bcl-2 and triggers apoptosis, confirming TRPV6’s role in cell survival [7].

Table 1: TRPV6 Dysregulation in Human Carcinomas

Cancer TypeExpression Level vs. Normal TissueClinical Correlation
Prostate Carcinoma4- to 15-fold increasePositively correlates with Gleason score, tumor grade, and extraprostatic extension [3] [7]
Breast CarcinomaUp to 15-fold increaseAssociated with poor prognosis in estrogen receptor-negative subtypes; 93% overexpression in invasive regions [5] [7]
Ovarian CarcinomaElevated across all stages/gradesLinked to enhanced proliferation and metastasis
Pancreatic Ductal AdenocarcinomaMarkedly elevatedCorrelates with reduced patient survival [3] [6]

This channel’s overexpression is not merely a bystander effect but functionally contributes to malignant progression, positioning TRPV6 as a bona fide oncoprotein in epithelial cancers [5] [8].

Rationale for TRPV6-Targeted Therapeutic Intervention in Malignancies

The molecular pathophysiology of TRPV6 provides a compelling foundation for targeted therapy:

  • Cancer-Specific Overexpression: TRPV6 exhibits minimal expression in cardiac, neuronal, and skeletal muscle tissues, reducing risks for off-target toxicity. Its overexpression in malignancies is tumor-specific, with negligible levels in adjacent non-neoplastic tissues [3] [6] [7].
  • Dependency in Advanced Disease: TRPV6 levels escalate with cancer progression. In prostate cancer, expression is minimal in benign prostatic hyperplasia but markedly elevated in high-grade (Gleason score ≥7) carcinomas and lymph node metastases [7]. This pattern suggests TRPV6 inhibition may exert greater efficacy in advanced or metastatic settings.
  • Downstream Pathway Convergence: TRPV6 serves as a signaling nexus regulating multiple hallmarks of cancer. Preclinical studies demonstrate that TRPV6 silencing via RNA interference reduces proliferation, induces apoptosis, and suppresses invasion in breast, prostate, and pancreatic cancer models [3] [5] [7].

The absence of TRPV6 in cardiovascular tissue is particularly advantageous. Electrophysiological studies confirm SOR-C13 (a TRPV6 antagonist) lacks activity on human ether-à-go-go-related gene potassium channels and voltage-gated sodium, potassium, or calcium channels, predicting a favorable cardiotoxicity profile [3] [6]. This specificity differentiates TRPV6 inhibitors from conventional cytotoxic chemotherapeutics and supports their development as targeted agents.

Soricidin-Derived Peptides: Origins and Pharmacological Significance

SOR-C13 originates from soricidin, a 54-amino acid paralytic peptide first isolated from the submaxillary venom of the northern short-tailed shrew (Blarina brevicauda) [3] [6]. While native soricidin induces paralysis in prey, its carboxy-terminal fragments—particularly the 13-mer peptide SOR-C13 (Lys-Glu-Phe-Leu-His-Pro-Ser-Lys-Val-Asp-Leu-Pro-Arg)—exhibit potent calcium channel-blocking activity without paralytic effects [3] [6].

The pharmacological development of SOR-C13 involved:

  • Peptide Optimization: Truncation studies identified SOR-C13 as the minimal fragment retaining high-affinity TRPV6 antagonism. Chemical modifications, including trifluoroacetate salt formulation, enhanced solubility and stability while preserving bioactivity [4] [9].
  • Mechanism of Action: SOR-C13 binds TRPV6 with picomolar affinity (IC50 = 14 nM), inhibiting calcium influx through the channel. Key structural features include acidic residues (Glu2, Asp10) that may interact with TRPV6’s electronegative pore vestibule and selective filter (formed by aspartate residue D541) [4] [8] [9].
  • Tumor Targeting: Fluorescently tagged SOR-C13 rapidly accumulates in TRPV6-expressing tumors within 20–30 minutes of intravenous administration, with retention exceeding 72 hours. This selective tumor uptake underpins its utility as a theranostic agent [3] [6].

Table 2: Molecular and Functional Profile of SOR-C13

PropertyCharacteristicSignificance
Molecular SourceC-terminal fragment of soricidin (shrew venom)Unique biological origin with inherent ion channel modulation
TRPV6 Inhibition (IC50)14 nMHigh-affinity, competitive antagonism
SelectivityNo activity against TRPV1-5, TRPM8, or voltage-gated channelsMinimizes off-target effects
In Vivo Tumor UptakeDetectable within 30 min; sustained >72 hEnables prolonged target engagement and potential imaging applications

Preclinical efficacy is robust: SOR-C13 significantly inhibits tumor growth in xenograft models of ovarian (SKOV-3), breast, and prostate cancer at doses of 400–800 mg/kg [4] [6] [9]. These findings, coupled with favorable toxicology profiles in rats and dogs (no observed adverse effect levels of 200 mg/kg/day and 20 mg/kg/day, respectively), propelled its clinical translation as the first TRPV6-targeted therapeutic [3] [6].

Properties

Product Name

SOR-C13 (trifluoroacetate salt)

IUPAC Name

(4S)-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-3-carboxy-1-[[(2S)-1-[(2S)-2-[[(1S)-1-carboxy-4-(diaminomethylideneamino)butyl]carbamoyl]pyrrolidin-1-yl]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-[[(2S)-2,6-diaminohexanoyl]amino]-5-oxopentanoic acid;2,2,2-trifluoroacetic acid

Molecular Formula

C74H117F3N20O21

Molecular Weight

1679.8 g/mol

InChI

InChI=1S/C72H116N20O19.C2HF3O2/c1-39(2)31-48(84-63(102)49(33-42-17-8-7-9-18-42)85-60(99)46(24-25-56(94)95)81-59(98)44(75)19-10-12-26-73)62(101)88-52(34-43-36-78-38-80-43)70(109)92-30-16-23-55(92)67(106)89-53(37-93)65(104)82-45(20-11-13-27-74)61(100)90-58(41(5)6)68(107)86-50(35-57(96)97)64(103)87-51(32-40(3)4)69(108)91-29-15-22-54(91)66(105)83-47(71(110)111)21-14-28-79-72(76)77;3-2(4,5)1(6)7/h7-9,17-18,36,38-41,44-55,58,93H,10-16,19-35,37,73-75H2,1-6H3,(H,78,80)(H,81,98)(H,82,104)(H,83,105)(H,84,102)(H,85,99)(H,86,107)(H,87,103)(H,88,101)(H,89,106)(H,90,100)(H,94,95)(H,96,97)(H,110,111)(H4,76,77,79);(H,6,7)/t44-,45-,46-,47-,48-,49-,50-,51-,52-,53-,54-,55-,58-;/m0./s1

InChI Key

XDOCHJQBBDGBNT-XIZUHFEVSA-N

Canonical SMILES

CC(C)CC(C(=O)NC(CC1=CN=CN1)C(=O)N2CCCC2C(=O)NC(CO)C(=O)NC(CCCCN)C(=O)NC(C(C)C)C(=O)NC(CC(=O)O)C(=O)NC(CC(C)C)C(=O)N3CCCC3C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(CC4=CC=CC=C4)NC(=O)C(CCC(=O)O)NC(=O)C(CCCCN)N.C(=O)(C(F)(F)F)O

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CC1=CN=CN1)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(C)C)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)[C@H](CC4=CC=CC=C4)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCCCN)N.C(=O)(C(F)(F)F)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.